molecular formula C18H22O4S B14272455 2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 157370-41-7

2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)

Katalognummer: B14272455
CAS-Nummer: 157370-41-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: QMOBOQVUHOBWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfanediyl groups and phenyleneoxy linkages, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2-methyl-4,1-phenyleneoxy compounds with ethan-1-ol in the presence of a sulfanediyl group. The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyleneoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets through its sulfanediyl and phenyleneoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
  • 2,2’-{Sulfanediylbis[(2,4,6-trimethyl-1,3-phenylene)oxy]}di(ethan-1-ol)
  • 2,2’-{Sulfanediylbis[(1,4-phenylenebis(methylene))oxy]}di(ethan-1-ol)

Uniqueness

The uniqueness of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

157370-41-7

Molekularformel

C18H22O4S

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-[4-[4-(2-hydroxyethoxy)-3-methylphenyl]sulfanyl-2-methylphenoxy]ethanol

InChI

InChI=1S/C18H22O4S/c1-13-11-15(3-5-17(13)21-9-7-19)23-16-4-6-18(14(2)12-16)22-10-8-20/h3-6,11-12,19-20H,7-10H2,1-2H3

InChI-Schlüssel

QMOBOQVUHOBWDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)OCCO)C)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.